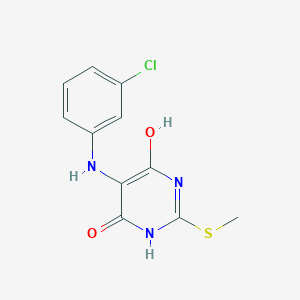
5-((3-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a chlorophenyl group, a hydroxyl group, and a methylthio group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl, hydroxyl, and methylthio groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-((3-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chlorophenyl group may result in various substituted derivatives.
Scientific Research Applications
5-((3-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-((3-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-((3-Bromophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one
- 5-((3-Fluorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one
- 5-((3-Methylphenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 5-((3-Chlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one stands out due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This unique substitution pattern may offer distinct advantages in specific applications, such as enhanced binding affinity or improved chemical stability.
Properties
CAS No. |
7400-19-3 |
|---|---|
Molecular Formula |
C11H10ClN3O2S |
Molecular Weight |
283.73 g/mol |
IUPAC Name |
5-(3-chloroanilino)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10ClN3O2S/c1-18-11-14-9(16)8(10(17)15-11)13-7-4-2-3-6(12)5-7/h2-5,13H,1H3,(H2,14,15,16,17) |
InChI Key |
LEZNOAKQNYCUPS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)NC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















